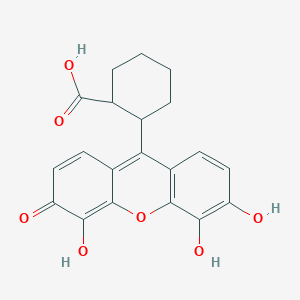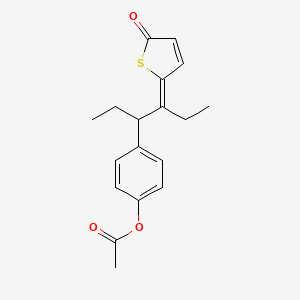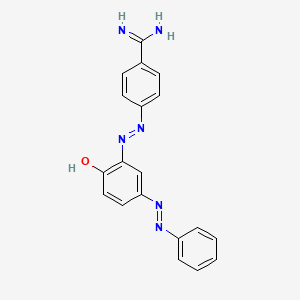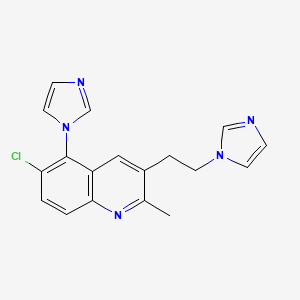![molecular formula C19H20N4O B10852211 10-[2-(Dimethylamino)ethylamino]-15-methyl-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one](/img/structure/B10852211.png)
10-[2-(Dimethylamino)ethylamino]-15-methyl-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC-645834 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions at the molecular level, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC-645834 typically involves multiple steps, starting from readily available precursors. The exact synthetic route can vary, but it generally includes a series of reactions such as condensation, cyclization, and purification steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of NSC-645834 is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining quality standards.
Chemical Reactions Analysis
Types of Reactions
NSC-645834 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: NSC-645834 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving NSC-645834 often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
NSC-645834 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: NSC-645834 is investigated for its therapeutic potential, including its role in drug development and as a model compound in pharmacological studies.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of NSC-645834 involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and often require detailed studies to fully understand.
Comparison with Similar Compounds
NSC-645834 can be compared with other similar compounds to highlight its uniqueness:
NSC-663284: A potent quinolinedione Cdc25 phosphatase inhibitor.
NSC-515776: Known for its interactions with adenosine deaminase and phosphodiesterase.
These comparisons help in understanding the distinct properties and potential advantages of NSC-645834 over other compounds in similar categories.
Properties
Molecular Formula |
C19H20N4O |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
10-[2-(dimethylamino)ethylamino]-15-methyl-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one |
InChI |
InChI=1S/C19H20N4O/c1-12-21-15-9-8-14(20-10-11-22(2)3)17-18(15)23(12)16-7-5-4-6-13(16)19(17)24/h4-9,20H,10-11H2,1-3H3 |
InChI Key |
WTFFYWWTDRXKDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C3N1C4=CC=CC=C4C(=O)C3=C(C=C2)NCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(E)-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B10852140.png)

![7,8-dimethoxy-4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e]isoindole](/img/structure/B10852142.png)
![7,8-Dimethoxy-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-benzo[e]isoindol-3-one](/img/structure/B10852143.png)
![1-methyl-N-[(E)-(1-methyl-4-quinolylidene)amino]quinolin-4-imine](/img/structure/B10852152.png)
![1,4-Dihydroxy-2-[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione](/img/structure/B10852168.png)


![6-((1H-imidazol-1-yl)(4-methoxyphenyl)-methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B10852194.png)
![5-(4-chlorophenylamino)-2-methyl-9-nitro-5H-chromeno[4,3-b]pyridine-3-carbonitrile](/img/structure/B10852204.png)
![Sodium;3-[(4-amino-2-methylphenyl)diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B10852206.png)
